Bis(cyclopentadienyl)titanium dichloride, 99+% (Titanocene dichloride)
Description
Bis(cyclopentadienyl)titanium dichloride (Titanocene dichloride, Cp2TiCl2) is a metallocene complex with the molecular formula C10H10Cl2Ti and a molecular weight of 248.96 g/mol . It forms red crystalline solids with a melting point of 260–280°C (decomposition) . Structurally, it consists of a titanium(IV) center sandwiched between two cyclopentadienyl (Cp) rings and coordinated to two chloride ligands.
Properties
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWATAZDMHTSH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The anthracene magnesium method involves a Grignard-like reaction where cyclopentadienyl ligands are transferred to titanium tetrachloride (TiCl₄). In a nitrogen-protected environment, magnesium powder reacts with anthracene in tetrahydrofuran (THF) to form an activated anthracene-magnesium complex. Cyclopentadiene (C₅H₆) and TiCl₄ are then added dropwise at 60°C, yielding Cp₂TiCl₂ as red crystals after crystallization in an ice bath.
Key Reaction:
Optimization and Yield
Early implementations achieved ~65% yield due to competing side reactions, but procedural refinements—such as ultrasonic activation of the anthracene-magnesium complex—improved ligand transfer efficiency. Modern iterations report yields up to 72% with reduced anthracene stoichiometry.
Table 1: Anthracene Magnesium Method Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 65–72% |
| Purity | ≥99% (recrystallized) |
Metal Sodium Method
Synthetic Pathway
Developed by Sloan et al. in 1959, this method employs sodium metal to reduce TiCl₄ in the presence of cyclopentadiene. Sodium sand, prepared in xylene, reacts with TiCl₄ and C₅H₆ in THF under inert conditions. The process avoids anthracene but requires meticulous control of sodium particle size to prevent runaway exotherms.
Critical Step:
Table 2: Metal Sodium Method Performance Metrics
| Metric | Value |
|---|---|
| Sodium Stoichiometry | 2.2 equivalents |
| Key Solvent | THF/Xylene (3:1) |
| Yield | 85–90% |
| Purity | 99% (after filtration) |
Titanocene Dimer Hydrochlorination
Process Overview
This method, patented by Google Patents (WO2000024748A1), converts the titanocene dimer [(Cp₂TiMe)₂O]—a byproduct of methylenation reactions—into Cp₂TiCl₂ via HCl gas treatment. The dimer dissolves in THF or toluene, and HCl is introduced above the solution surface to avoid precipitation-induced clogging.
Reaction Scheme:
Scalability and Crystallinity
THF outperforms toluene as a solvent, producing crystalline Cp₂TiCl₂ that facilitates filtration. At scale, this method achieves 94% yield with 99.9% purity, making it ideal for industrial applications.
Table 3: Hydrochlorination Method Efficiency
| Factor | Detail |
|---|---|
| Solvent | THF (preferred) |
| HCl Addition | Surface-only, <15°C |
| Yield | 94% |
| Purity | 99.9% (crystalline) |
Pyrolysis and Direct Alkylation
Innovative Approach from CN111217859A
A 2020 Chinese patent details a pyrolysis-assisted method where dicyclopentadiene is thermally cracked at 170°C to generate cyclopentadiene monomers. These monomers react with TiCl₄ in THF under controlled stoichiometry, bypassing Grignard reagents entirely.
Advantages:
-
Eliminates anthracene and sodium handling.
-
Simplifies purification via fractional distillation.
Yield and Industrial Relevance
This method yields 78–82% Cp₂TiCl₂, with purity exceeding 99% after solvent stripping. Its scalability and reduced hazardous waste make it a promising candidate for pharmaceutical-grade synthesis.
Comparative Analysis of Methods
Table 4: Method Comparison for Titanocene Dichloride Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Anthracene Magnesium | 65–72 | 99 | Moderate | Anthracene toxicity |
| Metal Sodium | 85–90 | 99 | High | Sodium flammability |
| Titanocene Dimer HCl | 94 | 99.9 | Industrial | HCl gas handling |
| Pyrolysis-Alkylation | 78–82 | 99 | High | High-temperature pyrolysis |
Key Findings
-
Highest Yield: Titanocene dimer hydrochlorination (94%) offers near-quantitative conversion, ideal for high-purity demands.
-
Safety: Pyrolysis-alkylation minimizes hazardous reagents but requires precise thermal control.
-
Cost-Effectiveness: Metal sodium methods balance yield and cost, though sodium disposal remains a concern .
Chemical Reactions Analysis
Types of Reactions: Titanocene dichloride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form titanocene dioxide (Cp2TiO2) by reacting with oxygen or peroxides.
Reduction: Reduction reactions can produce titanocene hydride (Cp2TiH2) when treated with hydrogen gas.
Substitution: The chloride ligands can be substituted with other ligands such as alcohols, amines, or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or organic peroxides.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alcohols, amines, phosphines, and various solvents.
Major Products Formed:
Titanocene dioxide (Cp2TiO2)
Titanocene hydride (Cp2TiH2)
Substituted titanocenes with different ligands.
Scientific Research Applications
Antitumor Activity
Titanocene dichloride has been extensively studied for its anticancer properties. Research indicates that it exhibits potent anti-neoplastic activity, particularly against ovarian carcinoma and renal cell carcinoma.
- Mechanism of Action : Titanocene dichloride induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that it can overcome resistance to platinum-based drugs like cisplatin in various cancer cell lines, including those with mutated p53 and bcl-2 transfections .
- Case Study : In xenograft models of human renal-cell carcinoma, Titanocene dichloride demonstrated significant growth inhibition (50-75%) compared to untreated controls, suggesting its potential for clinical application in cancer therapy .
| Study | Cancer Type | Growth Inhibition (%) | Notes |
|---|---|---|---|
| Ovarian | 50-65 | Overcomes platinum resistance | |
| Renal Cell | 50-75 | Significant in xenograft models |
Synergistic Effects
Titanocene dichloride has shown synergistic effects when combined with other cytotoxic agents, such as 5-fluorouracil (5-FU). Isobologram analysis confirmed that the combination enhances overall cytotoxicity against resistant cancer cell lines .
Organic Synthesis
Titanocene dichloride serves as a versatile reagent in organic synthesis. It facilitates various transformations, including:
- Reduction Reactions : It can reduce aryl and vinyl halides when used with Grignard reagents or magnesium.
- Alkylation : When combined with alkylaluminum compounds, it enables the alkylation of α-olefins and alkynylsilanes.
- Tebbe Reagent Formation : Reacting with trimethylaluminum produces the Tebbe reagent, which is useful for converting carbonyls into methylene groups .
| Reaction Type | Reagent Used | Product/Transformation |
|---|---|---|
| Reduction | Grignard Reagents | Aryl/Vinyl Halides |
| Alkylation | Alkylaluminum Compounds | α-Olefins/Alkynylsilanes |
| Carbonyl Conversion | Trimethylaluminum | Methylene Groups |
Polymerization Catalyst
Titanocene dichloride is employed as a catalyst in metallocene-type olefin polymerizations. Its ability to facilitate the polymerization of olefins contributes to the production of high-performance polymers with enhanced properties such as heat stability and resistance to oxidation .
Hydrogenation of Rubbers
In the rubber industry, Titanocene dichloride acts as a hydrogenation catalyst for styrene-butadiene-styrene (SBS) and styrene-ethylene-butylene-styrene (SEBS) copolymers. This process improves the materials' thermal stability and ozone resistance, making them suitable for various applications .
Future Directions and Research Opportunities
The ongoing research into Titanocene dichloride's mechanisms and applications continues to reveal its potential across multiple disciplines. Future studies could focus on:
- Developing new derivatives with enhanced efficacy against resistant cancer types.
- Exploring its role in green chemistry initiatives by reducing waste in synthetic processes.
- Investigating its use in combination therapies for improved cancer treatment outcomes.
Mechanism of Action
The mechanism by which Titanocene dichloride exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: It interacts with DNA and proteins, leading to the disruption of cellular processes.
Pathways Involved: The compound can induce oxidative stress and generate reactive oxygen species, which contribute to its cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Titanocene dichloride with its ethyl-substituted analog, Bis(ethylcyclopentadienyl)titanium(IV) Dichloride, and highlights key differences:
Key Observations :
- Ethyl Substitution : Adding ethyl groups to the Cp rings increases molecular weight and bulkiness, reducing melting point by destabilizing the crystal lattice .
- Thermal Stability: Titanocene dichloride decomposes at higher temperatures, suggesting stronger Ti-Cl and Ti-Cp bonding compared to its ethyl-substituted analog .
Titanocene Dichloride:
- Acts as a precursor for ligand-exchange reactions to generate derivatives like titanocene Y (Cp2Ti(CO)2) .
- Anticancer Activity : Electron-withdrawing substituents on Cp rings enhance efficacy, while electron-donating groups reduce it .
Ethyl-Substituted Analog:
- No direct application data is provided, but its larger Cp rings may hinder coordination to biological targets or catalytic substrates compared to unsubstituted Titanocene dichloride.
Key Observations :
- The ethyl-substituted compound exhibits higher toxicity risks (e.g., carcinogenicity), likely due to enhanced bioavailability or metabolic activation .
- Both require stringent personal protective equipment (PPE), including gloves and sealed goggles .
Water Solubility Modifications
- Amino-Functionalized Derivatives: Introducing terminal amino groups on Cp side chains significantly improves water solubility, making them viable for biomedical applications .
- Polar Substituents: Electron-withdrawing groups (e.g., -NO2) increase antineoplastic potency but may reduce stability .
Biological Activity
Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene dichloride (CpTiCl), is an organometallic compound that has garnered significant attention for its potential as an anticancer agent. This compound belongs to a class of metallocenes, which are characterized by their sandwich-like structure comprising a central metal atom sandwiched between two cyclopentadienyl anions. Titanocene dichloride has been studied for its biological activity, particularly its cytotoxic effects against various cancer cell lines and its mechanisms of action.
Titanocene dichloride exhibits its biological activity primarily through the following mechanisms:
- DNA Interaction : Titanocene dichloride forms adducts with DNA, leading to structural damage and subsequent apoptosis in cancer cells. Studies have shown that it can induce cell cycle arrest at the S/G2 phase and promote apoptotic cell death from various phases of the cell cycle .
- Cellular Uptake : The compound is believed to enter cells via transferrin-mediated endocytosis, which is facilitated by the hydrolysis of the Cp-Ti bonds, allowing for titanium delivery to the target sites within the cell .
- Gene Expression Modulation : Exposure to titanocene dichloride alters the expression of genes involved in apoptosis, stress response, and DNA repair mechanisms. For instance, downregulation of genes coding for topoisomerases and upregulation of metallothioneins have been observed .
Cytotoxicity Studies
Titanocene dichloride has demonstrated significant cytotoxic effects across various cancer cell lines. The following table summarizes key findings from multiple studies regarding its IC₅₀ values against different cancer types:
Case Studies
- Ovarian Carcinoma : In vitro studies indicated that titanocene dichloride overcame platinum resistance in ovarian carcinoma cell lines A2780/2780CP and CH1/CH1cisR. The compound induced a concentration-dependent anti-proliferative effect, suggesting its potential as a treatment for resistant cases .
- Small Cell Lung Cancer : Research demonstrated that titanocene C (a derivative) exhibited potent antiproliferative activity against small cell lung cancer cells, inducing specific gene expression changes that could be targeted for therapeutic strategies .
- Prostate Cancer : Novel titanocene derivatives were tested against castrate-resistant prostate cancer cells, revealing dose-dependent apoptosis induction and DNA damage response modulation, indicating a promising avenue for treatment in advanced cases .
Limitations and Future Directions
Despite its promising activity, titanocene dichloride faces challenges regarding formulation stability and reactivity in biological systems. The compound can rapidly transform into various titanium species under physiological conditions, which may limit its therapeutic efficacy . Ongoing research aims to develop more stable formulations and second-generation titanocenes with enhanced biological activity.
Q & A
Q. What are the critical safety and handling protocols for Titanocene dichloride in laboratory settings?
Answer: Titanocene dichloride requires strict inert-atmosphere handling (argon/nitrogen gloveboxes) due to air sensitivity . Key precautions include:
- PPE: Lab coat, gloves, and safety goggles to prevent skin/eye contact (causes irritation; H315/H319) .
- Storage: Sealed containers under inert gas (P403+P233) to avoid moisture absorption and degradation .
- Spill Management: Use dry absorbents (e.g., sand) and avoid aqueous cleanup due to insolubility in water .
Q. How can researchers confirm the purity and structural integrity of Titanocene dichloride?
Answer: Use a combination of:
- Elemental Analysis (EA): Verify Cl and Ti content against theoretical values.
- X-ray Diffraction (XRD): Confirm crystal structure and ligand coordination .
- Nuclear Magnetic Resonance (NMR): ¹H NMR in deuterated solvents (e.g., CDCl₃) to detect cyclopentadienyl ligands (δ ~5.5 ppm).
- FT-IR Spectroscopy: Identify Ti-Cl stretching vibrations (~400-500 cm⁻¹).
Note: Conduct analyses under inert conditions to prevent decomposition .
Q. What solvents and conditions are suitable for reactions involving Titanocene dichloride?
Answer: Titanocene dichloride is insoluble in water but dissolves in organic solvents like THF, toluene, and dichloromethane . For catalytic or synthetic applications:
- Dry Solvents: Pre-purify using molecular sieves or distillation.
- Temperature Control: Reactions often proceed at room temperature but may require heating (e.g., 60–80°C for polymerization) .
Advanced Research Questions
Q. How can computational methods elucidate the catalytic mechanisms of Titanocene dichloride in olefin polymerization?
Answer:
- Density Functional Theory (DFT): Model Ti-Cl bond dissociation energies and ligand-exchange kinetics to predict active species .
- Molecular Dynamics (MD): Simulate steric effects of cyclopentadienyl ligands on monomer insertion.
- Experimental Validation: Compare computational results with kinetic data (e.g., polymerization rates) and spectroscopic intermediates (EPR for radical species) .
Q. How should researchers address contradictions in reported catalytic activity of Titanocene dichloride across studies?
Answer: Systematically evaluate variables:
- Ligand Substituents: Compare methylated vs. unsubstituted cyclopentadienyl analogs (e.g., pentamethyl variants in ).
- Counterion Effects: Assess chloride vs. alkyl/aryl ligand substitutions.
- Reaction Conditions: Document oxygen/moisture levels, solvent polarity, and temperature gradients .
Example: Lower activity in polar solvents may stem from Ti-center solvation .
Q. What strategies optimize Titanocene dichloride’s stability in photoredox catalysis?
Answer:
- Ligand Modification: Introduce electron-withdrawing groups to stabilize Ti(III) intermediates.
- Additives: Use sacrificial reductants (e.g., triethylamine) to mitigate oxidative decomposition.
- In Situ Monitoring: UV-vis spectroscopy to track Ti oxidation states during irradiation .
Methodological Recommendations
- Literature Gaps: Prioritize studies comparing Titanocene dichloride with analogous metallocenes (e.g., zirconium) to isolate Ti-specific reactivity .
- Collaboration: Partner with computational chemists to bridge mechanistic hypotheses and experimental data .
- Reproducibility: Document inert-atmosphere protocols rigorously to minimize variability in catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
